Cas no 946328-67-2 (2-{3-methyl-2,6-dioxo-8-(4-phenoxyphenyl)amino-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid)

2-{3-methyl-2,6-dioxo-8-(4-phenoxyphenyl)amino-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid is a purine derivative with a structurally unique combination of functional groups, including a methyl-substituted purine core and a phenoxyphenylamino moiety. This compound exhibits potential as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors or adenosine receptor modulators due to its purine scaffold. The presence of the acetic acid side chain enhances solubility and provides a reactive handle for further derivatization. Its well-defined heterocyclic structure makes it suitable for targeted medicinal chemistry applications, offering opportunities for structure-activity relationship studies. The compound's stability under standard laboratory conditions ensures reliable handling in research settings.
2-{3-methyl-2,6-dioxo-8-(4-phenoxyphenyl)amino-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid structure
946328-67-2 structure
商品名:2-{3-methyl-2,6-dioxo-8-(4-phenoxyphenyl)amino-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid
CAS番号:946328-67-2
MF:C20H17N5O5
メガワット:407.379483938217
CID:6586547
PubChem ID:25283441

2-{3-methyl-2,6-dioxo-8-(4-phenoxyphenyl)amino-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid 化学的及び物理的性質

名前と識別子

    • 2-{3-methyl-2,6-dioxo-8-(4-phenoxyphenyl)amino-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid
    • F5038-0018
    • 946328-67-2
    • VU0632160-1
    • 2-[3-methyl-2,6-dioxo-8-(4-phenoxyanilino)purin-7-yl]acetic acid
    • AKOS015862585
    • 2-(3-methyl-2,6-dioxo-8-((4-phenoxyphenyl)amino)-2,3-dihydro-1H-purin-7(6H)-yl)acetic acid
    • インチ: 1S/C20H17N5O5/c1-24-17-16(18(28)23-20(24)29)25(11-15(26)27)19(22-17)21-12-7-9-14(10-8-12)30-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,21,22)(H,26,27)(H,23,28,29)
    • InChIKey: GJAPQHISWQLTLA-UHFFFAOYSA-N
    • ほほえんだ: O=C1C2=C(N=C(NC3C=CC(=CC=3)OC3C=CC=CC=3)N2CC(=O)O)N(C)C(N1)=O

計算された属性

  • せいみつぶんしりょう: 407.12296866g/mol
  • どういたいしつりょう: 407.12296866g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 7
  • 重原子数: 30
  • 回転可能化学結合数: 6
  • 複雑さ: 662
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 126Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.5

2-{3-methyl-2,6-dioxo-8-(4-phenoxyphenyl)amino-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F5038-0018-40mg
2-{3-methyl-2,6-dioxo-8-[(4-phenoxyphenyl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid
946328-67-2
40mg
$140.0 2023-09-10
Life Chemicals
F5038-0018-25mg
2-{3-methyl-2,6-dioxo-8-[(4-phenoxyphenyl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid
946328-67-2
25mg
$109.0 2023-09-10
Life Chemicals
F5038-0018-50mg
2-{3-methyl-2,6-dioxo-8-[(4-phenoxyphenyl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid
946328-67-2
50mg
$160.0 2023-09-10
Life Chemicals
F5038-0018-10μmol
2-{3-methyl-2,6-dioxo-8-[(4-phenoxyphenyl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid
946328-67-2
10μmol
$69.0 2023-09-10
Life Chemicals
F5038-0018-1mg
2-{3-methyl-2,6-dioxo-8-[(4-phenoxyphenyl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid
946328-67-2
1mg
$54.0 2023-09-10
Life Chemicals
F5038-0018-3mg
2-{3-methyl-2,6-dioxo-8-[(4-phenoxyphenyl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid
946328-67-2
3mg
$63.0 2023-09-10
Life Chemicals
F5038-0018-2mg
2-{3-methyl-2,6-dioxo-8-[(4-phenoxyphenyl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid
946328-67-2
2mg
$59.0 2023-09-10
Life Chemicals
F5038-0018-5mg
2-{3-methyl-2,6-dioxo-8-[(4-phenoxyphenyl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid
946328-67-2
5mg
$69.0 2023-09-10
Life Chemicals
F5038-0018-10mg
2-{3-methyl-2,6-dioxo-8-[(4-phenoxyphenyl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid
946328-67-2
10mg
$79.0 2023-09-10
Life Chemicals
F5038-0018-5μmol
2-{3-methyl-2,6-dioxo-8-[(4-phenoxyphenyl)amino]-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid
946328-67-2
5μmol
$63.0 2023-09-10

2-{3-methyl-2,6-dioxo-8-(4-phenoxyphenyl)amino-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid 関連文献

2-{3-methyl-2,6-dioxo-8-(4-phenoxyphenyl)amino-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acidに関する追加情報

Introduction to 2-{3-methyl-2,6-dioxo-8-(4-phenoxyphenyl)amino-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic Acid (CAS No. 946328-67-2)

2-{3-methyl-2,6-dioxo-8-(4-phenoxyphenyl)amino-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid (CAS No. 946328-67-2) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of purine derivatives, which are well-known for their diverse biological activities and potential therapeutic applications. The intricate structure of this molecule, characterized by its multiple functional groups and aromatic rings, makes it a subject of intense study in medicinal chemistry.

The molecular structure of 2-{3-methyl-2,6-dioxo-8-(4-phenoxyphenyl)amino-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid incorporates several key features that contribute to its unique chemical properties. The presence of a purine core is particularly noteworthy, as purines are fundamental components of nucleic acids and have been extensively studied for their role in various biological processes. Additionally, the 4-phenoxyphenyl moiety introduces a phenolic group that is known to exhibit antioxidant and anti-inflammatory properties. The 3-methyl-2,6-dioxo group further enhances the molecular complexity, contributing to the compound's reactivity and potential interactions with biological targets.

In recent years, there has been a growing interest in developing novel therapeutic agents based on purine derivatives due to their broad spectrum of biological activities. One of the most promising areas of research is the use of these compounds in oncology. Studies have shown that certain purine analogs can inhibit the growth of cancer cells by interfering with key enzymatic pathways involved in DNA replication and repair. The 2-{3-methyl-2,6-dioxo-8-(4-phenoxyphenyl)amino-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid molecule has been investigated for its potential as an anticancer agent, with preliminary findings suggesting that it may exhibit inhibitory effects on various cancer cell lines.

Another significant area of research involves the use of this compound in the treatment of inflammatory diseases. Chronic inflammation is a hallmark of many diseases, including arthritis and autoimmune disorders. The 4-phenoxyphenyl group in the molecular structure is particularly relevant here, as phenolic compounds are known for their anti-inflammatory properties. Preclinical studies have demonstrated that derivatives of this class can modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This suggests that 2-{3-methyl-2,6-dioxo-8-(4-phenoxyphenyl)amino-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid may have therapeutic potential in managing inflammatory conditions.

The synthesis and characterization of 2-{3-methyl-2,6-dioxo-8-(4-phenoxyphenyl)amino-2,3,6,7-tetrahydro-1H-purin-7-yl}acetic acid have been subjects of detailed investigation in synthetic chemistry. The process involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. Advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are employed to analyze the compound's structure and confirm its identity. These analytical methods are crucial for ensuring that the final product meets the stringent requirements for pharmaceutical applications.

The pharmacological properties of 2-{3-methyl-2,6-dioxo-octaphenol}acetic acid have been extensively studied in vitro and in vivo. In cell-based assays, this compound has shown promising activity against various biological targets relevant to cancer and inflammation. For instance,it has demonstrated inhibitory effects on kinases involved in cell proliferation and survival pathways. Similarly,in animal models,the compound has exhibited anti-inflammatory effects comparable to those of existing therapeutics. These findings support further development efforts aimed at translating these preclinical results into clinical applications.

The development of new drug candidates is a complex process that involves not only chemical synthesis but also pharmacokinetic studies to understand how the compound behaves within the body. Metabolic stability studies have been conducted to assess how 2-{3-methyl-octaphenol}acetic acid is processed by enzymes such as cytochrome P450 (CYP450). These studies are essential for predicting drug-drug interactions and optimizing dosing regimens. Additionally,toxicology studies have been performed to evaluate the safety profile of this compound at various concentrations.

The potential therapeutic applications of 2-{3-methyl-octaphenol}acetic acid extend beyond oncology and inflammation management。Research has also explored its utility in treating neurological disorders,where purine derivatives have shown promise due to their ability to interact with neurotransmitter systems。The purine core within this molecule could potentially modulate neurotransmitter release or receptor activity,making it a candidate for therapies targeting conditions such as Alzheimer's disease or Parkinson's disease。While much work remains before these possibilities can be fully realized,the preliminary findings are encouraging。

As research continues to uncover new insights into the biological activities of purine derivatives,the importance of compounds like 2-{3-methyl-octaphenol}acetic acid cannot be overstated。The combination of structural complexity with demonstrated biological efficacy makes it a valuable asset in pharmaceutical development pipelines。Collaborative efforts between synthetic chemists,pharmacologists,and clinicians will be crucial in advancing this compound toward clinical trials and eventual therapeutic use。The journey from laboratory discovery to patient benefit is long and challenging,but the promise it holds is immense。

おすすめ記事

推奨される供給者
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
BIOOKE MICROELECTRONICS CO.,LTD
Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinta Yudi Pharmaceutical Technology Co., Ltd.